molecular formula C18H17BrN2O2S B1674635 GAT107

GAT107

Cat. No.: B1674635
M. Wt: 405.3 g/mol
InChI Key: YNCXHXYZTLIZTO-HDMKZQKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GAT107 is a novel and potent positive allosteric modulator and agonist of the alpha7 nicotinic acetylcholine receptor. This compound has shown significant potential in various scientific research applications, particularly in the fields of neuroscience and immunology. This compound is known for its anti-inflammatory properties and its ability to modulate neuronal activity, making it a valuable tool in the study of neurodegenerative diseases and inflammatory conditions .

Chemical Reactions Analysis

GAT107 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .

Scientific Research Applications

GAT107 has a wide range of scientific research applications. In the field of neuroscience, it is used to study the modulation of alpha7 nicotinic acetylcholine receptors, which are involved in cognitive processes and neuroprotection. This compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .

In immunology, this compound is used to investigate its anti-inflammatory properties. Studies have shown that this compound can reduce oxidative stress and improve bacterial clearance in hyperoxic conditions, making it a potential therapeutic agent for conditions such as chronic obstructive pulmonary disease and ventilator-associated pneumonia .

Mechanism of Action

GAT107 exerts its effects by binding to the alpha7 nicotinic acetylcholine receptor, a pentameric ligand-gated ion channel. This binding enhances the receptor’s response to its natural ligand, acetylcholine, leading to increased ion flow and neuronal activation. The positive allosteric modulation by this compound also reduces oxidative stress in macrophages, improving their phagocytic function and enhancing bacterial clearance .

Comparison with Similar Compounds

GAT107 is unique in its dual role as both an agonist and a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor. Similar compounds include GTS-21 and PNU-120596, which also target the alpha7 receptor but differ in their mechanisms of action. GTS-21 is a partial agonist, while PNU-120596 is a positive allosteric modulator without intrinsic agonist activity. The dual activity of this compound provides a more robust modulation of the receptor, making it a valuable tool in research .

References

Properties

IUPAC Name

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)/t14-,15+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCXHXYZTLIZTO-HDMKZQKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.